Cas no 361980-89-4 (2,3-diphenylquinoxaline-6,7-dicarbonitrile)

2,3-Diphenylquinoxaline-6,7-dicarbonitrile is a high-purity organic compound characterized by its quinoxaline core functionalized with phenyl groups at the 2,3-positions and cyano groups at the 6,7-positions. This structure imparts excellent electron-accepting properties, making it valuable in optoelectronic applications, particularly as an electron-transport material in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its rigid aromatic framework enhances thermal and chemical stability, while the dicarbonitrile groups facilitate strong intermolecular interactions, improving charge transport efficiency. The compound is also utilized as a key intermediate in synthesizing advanced conjugated polymers and small-molecule semiconductors. Its well-defined synthesis route ensures consistent quality for research and industrial applications.
2,3-diphenylquinoxaline-6,7-dicarbonitrile structure
361980-89-4 structure
Product Name:2,3-diphenylquinoxaline-6,7-dicarbonitrile
CAS No:361980-89-4
MF:C22H12N4
MW:332.357483863831
MDL:MFCD02376118
CID:5239507
PubChem ID:1217580
Update Time:2026-03-08

2,3-diphenylquinoxaline-6,7-dicarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2,3-diphenylquinoxaline-6,7-dicarbonitrile
    • 6,7-Quinoxalinedicarbonitrile, 2,3-diphenyl-
    • MDL: MFCD02376118
    • Inchi: 1S/C22H12N4/c23-13-17-11-19-20(12-18(17)14-24)26-22(16-9-5-2-6-10-16)21(25-19)15-7-3-1-4-8-15/h1-12H
    • InChI Key: HJHAHWKSAJGSEH-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(C#N)=C(C#N)C=2)N=C(C2=CC=CC=C2)C=1C1=CC=CC=C1

2,3-diphenylquinoxaline-6,7-dicarbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-312340-0.05g
2,3-diphenylquinoxaline-6,7-dicarbonitrile
361980-89-4 95%
0.05g
$1785.0 2023-09-05
Enamine
EN300-312340-0.1g
2,3-diphenylquinoxaline-6,7-dicarbonitrile
361980-89-4 95%
0.1g
$2150.0 2023-09-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01022340-100mg
2,3-Diphenylquinoxaline-6,7-dicarbonitrile
361980-89-4 95%
100mg
¥10717.0 2023-03-11
Ambeed
A1091423-100mg
2,3-Diphenylquinoxaline-6,7-dicarbonitrile
361980-89-4 95%
100mg
$1562.0 2024-04-19
Enamine
EN300-312340-1.0g
2,3-diphenylquinoxaline-6,7-dicarbonitrile
361980-89-4 95%
1g
$0.0 2023-06-07
1PlusChem
1P01BVAR-50mg
2,3-diphenylquinoxaline-6,7-dicarbonitrile
361980-89-4 95%
50mg
$2269.00 2024-05-04
1PlusChem
1P01BVAR-100mg
2,3-diphenylquinoxaline-6,7-dicarbonitrile
361980-89-4 95%
100mg
$2720.00 2024-05-04

2,3-diphenylquinoxaline-6,7-dicarbonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:361980-89-4)2,3-diphenylquinoxaline-6,7-dicarbonitrile
Order Number:A1024310
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:30
Price ($):1406.0
Email:sales@amadischem.com

Additional information on 2,3-diphenylquinoxaline-6,7-dicarbonitrile

Introduction to 2,3-diphenylquinoxaline-6,7-dicarbonitrile (CAS No. 361980-89-4)

2,3-diphenylquinoxaline-6,7-dicarbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 361980-89-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and functional properties. This compound belongs to the quinoxaline family, a class of molecules known for their broad spectrum of biological activities and potential applications in medicinal chemistry.

The molecular structure of 2,3-diphenylquinoxaline-6,7-dicarbonitrile consists of a central quinoxaline core substituted with two phenyl groups at the 2 and 3 positions, and two cyano groups at the 6 and 7 positions. This specific arrangement imparts distinct electronic and steric characteristics to the molecule, making it a versatile scaffold for further chemical modifications and functionalization. The presence of electron-withdrawing cyano groups enhances the electrophilicity of the quinoxaline core, facilitating various chemical reactions such as nucleophilic substitution and metal-catalyzed cross-coupling.

In recent years, 2,3-diphenylquinoxaline-6,7-dicarbonitrile has been extensively studied for its potential applications in drug discovery and development. Quinoxalines are well-known for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of cyano groups in this compound may further modulate its biological activity by influencing its interactions with biological targets. Preliminary studies have suggested that derivatives of 2,3-diphenylquinoxaline-6,7-dicarbonitrile exhibit promising cytotoxic effects against various cancer cell lines, making them attractive candidates for further investigation.

One of the most compelling aspects of 2,3-diphenylquinoxaline-6,7-dicarbonitrile is its synthetic accessibility. The compound can be readily synthesized through multi-step organic transformations involving condensation reactions between appropriate precursors followed by functional group modifications. The ease of synthesis allows researchers to modify the structure of this molecule in various ways, enabling the exploration of different pharmacophores and lead optimization strategies.

The electronic properties of 2,3-diphenylquinoxaline-6,7-dicarbonitrile also make it a valuable building block for materials science applications. Quinoxaline derivatives are known to exhibit interesting optoelectronic properties, including fluorescence and phosphorescence. The presence of cyano groups can further tune these properties by altering the energy levels of the excited states. This has led to investigations into the use of 2,3-diphenylquinoxaline-6,7-dicarbonitrile and its derivatives in organic light-emitting diodes (OLEDs), photovoltaic cells, and other advanced materials.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the behavior of 2,3-diphenylquinoxaline-6,7-dicarbonitrile. Molecular modeling studies have revealed insights into its binding interactions with biological targets and its electronic structure. These computational approaches are complemented by experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, which provide detailed structural information about this compound.

The pharmaceutical industry has shown particular interest in 2,3-diphenylquinoxaline-6,7-dicarbonitrile due to its potential as a drug candidate or intermediate in drug synthesis. Researchers are exploring its derivatives as inhibitors of kinases and other enzymes involved in cancer progression. Additionally, the compound's ability to cross the blood-brain barrier makes it a promising candidate for treating neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of certain quinoxaline-based drugs.

In conclusion,2,3-diphenylquinoxaline-6,7-dicarbonitrile (CAS No. 361980-89-4) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structure and functional properties make it an attractive scaffold for drug discovery and development. Furthermore,2,diphenylquinoxaline -6 ,7 -dicarbonitrile's versatility in synthetic chemistry allows for extensive modifications tailored to specific applications . As research continues ,this molecule is poised to play an increasingly important role in advancing scientific knowledge across multiple disciplines .

Recommended suppliers
Amadis Chemical Company Limited
(CAS:361980-89-4)2,3-diphenylquinoxaline-6,7-dicarbonitrile
A1024310
Purity:99%
Quantity:100mg
Price ($):1406.0
Email